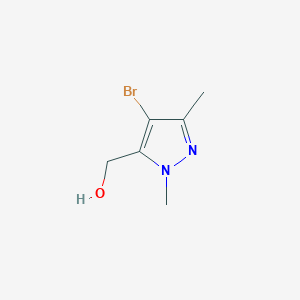

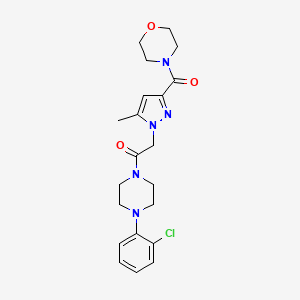

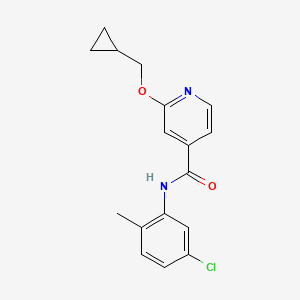

(1-Tosyl-1H-indol-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in many studies . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis

“(1-Tosyl-1H-indol-2-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications

Synthesis and Chemical Reactivity

Cyclisation and Solvolysis Reactions : (1-Tosyl-1H-indol-2-yl)boronic acid and related compounds have been studied for their roles in cyclisation and solvolysis reactions. For instance, 4-(1-Methylindol-3-yl)butan-1-ol cyclises to 9-methyltetrahydrocarbazole in the presence of boron trifluoride–ether. Similarly, tosylates of these compounds undergo solvolysis under alkaline or neutral conditions, demonstrating the diverse reactivity of these compounds in organic synthesis (Jackson & Naidoo, 1973).

Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids : Boronic acid, a component of this compound, has been employed to accelerate the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This involves a three-component reaction of indoles, thiols, and glyoxylic acids, highlighting the versatility of boronic acid in facilitating complex organic reactions (Das et al., 2017).

Sensing and Analytical Applications

Fluorescent Chemosensors : Boronic acid derivatives, including this compound, have been explored for their potential in fluorescent chemosensor applications. These compounds interact with diols, such as sugars, to form complexes that can be detected through fluorescence, making them valuable tools for detecting carbohydrates and bioactive substances (Huang et al., 2012).

Selective Oligosaccharide Binding : The sugar-binding properties of indolylboronic acids demonstrate significant selectivity for oligosaccharides. This selective binding is advantageous in various analytical applications, such as detecting specific carbohydrates in complex mixtures (Nagai et al., 1993).

Catalytic Applications

Boronic Acid Catalysis in Organic Reactions : The role of boronic acid in catalyzing various organic reactions has been a subject of significant interest. For example, this compound and similar compounds can act as catalysts in reactions like the aza-Michael addition, demonstrating their utility in synthesizing complex organic molecules (Hashimoto et al., 2015).

C-H Activation and Electrophilic Addition : Boronic acids are instrumental in selective coupling reactions involving C-H activation and electrophilic addition. These reactions are crucial for synthesizing a wide range of organic compounds, including pharmaceuticals and functional materials (Zheng et al., 2014).

Biomedical Applications

Boronic Acid Polymers in Biomedicine : Boronic acid-containing polymers, which include derivatives of this compound, have shown potential in various biomedical applications. These applications range from HIV treatment to cancer therapy, leveraging the unique reactivity and responsive nature of these compounds (Cambre & Sumerlin, 2011).

Pharmaceutical Applications of Boronic Acid Compounds : Boronic acid compounds are being explored for their pharmaceutical applications, including enzyme inhibition and as agents in cancer therapy. Their unique structural features make them suitable for developing a range of therapeutic agents (Yang et al., 2003).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s known that this compound can be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond, and transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

It’s known that this compound can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis and drug discovery .

Pharmacokinetics

It’s known that the compound is used as a reactant in suzuki-miyaura coupling , which suggests that its bioavailability may be influenced by the conditions of this reaction.

Result of Action

It’s known that indole derivatives, which this compound is a part of, show various biologically vital properties . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Action Environment

It’s known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that its stability and efficacy may be influenced by temperature and atmospheric conditions.

properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNMYKIONEZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

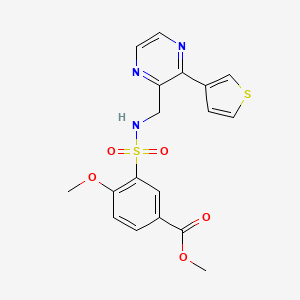

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2633523.png)

![1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2633525.png)

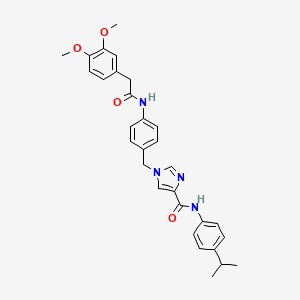

![N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2633528.png)

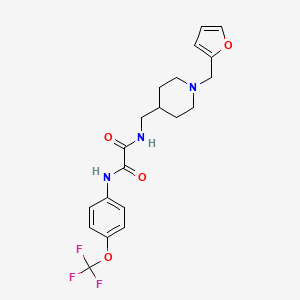

![N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2633531.png)

![N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2633532.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2633542.png)